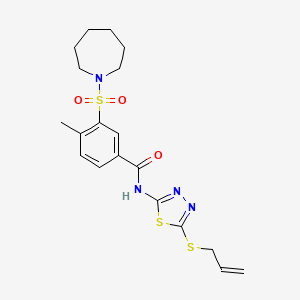
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to our compound of interest, often involves the coupling of thiadiazole scaffolds with benzamide groups through pharmacophores known for their biological properties. A study demonstrated a facile, solvent-free synthesis under microwave irradiation, proving an efficient method for creating such compounds, which were then confirmed via IR, NMR, mass spectral studies, and elemental analysis (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds featuring thiadiazole and benzamide moieties has been extensively studied. Techniques such as quantum chemical calculations have revealed insights into the formation of dihydro-3H-azepine and 1,3-thiazole derivatives from reactions of specific aza-trienes with superbases, highlighting the versatility and complexity of these molecular frameworks (Shagun & Nedolya, 2015).
Chemical Reactions and Properties
The chemical behavior of thiadiazole and benzamide compounds is rich and varied. For instance, the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water represents a "green" synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the environmentally friendly methods being developed in this area (Horishny & Matiychuk, 2020).
Physical Properties Analysis
Studies on the aggregation effects of thiadiazole derivatives in different solvents have provided insights into their physical properties. The solvent affects molecular aggregation significantly, as observed in spectroscopic studies, indicating the potential for diverse applications based on solubility and stability characteristics (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole and benzamide derivatives are influenced by their structure. N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for gelation behavior, elucidating the role of methyl functionality and non-covalent interactions in their chemical behavior. This suggests that slight modifications in the molecular structure can significantly impact the chemical properties and potential applications of these compounds (Yadav & Ballabh, 2020).
Scientific Research Applications
Synthetic Approaches and Biological Applications
Research on heterocyclic compounds, including azoles, benzimidazoles, and thiazoles, has been extensive due to their diverse biological activities. These studies provide a foundation for understanding the potential synthetic routes and applications of complex molecules like the one .
Synthetic Utilities of Heterocycles : A review on the synthetic approaches for creating compounds with benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlights the broad scope of methodologies for constructing complex heterocycles. Such synthetic strategies might be applicable in the development of compounds similar to "3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide" for specific scientific research applications (Ibrahim, 2011).
Pharmacological Significance of Azepane Based Motifs : Azepane-based compounds, which share a structural motif with the compound of interest, have been found to exhibit a variety of pharmacological properties. Their structural diversity makes them useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases, indicating the pharmaceutical significance of such structures. This suggests potential areas of application for "3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide" in drug discovery (Zha et al., 2019).
Biological Activities of Synthesized Phenothiazines : The study of phenothiazine derivatives, which contain sulfur and nitrogen heterocycles similar to those in the compound of interest, reveals significant antibacterial, anticancer, antiviral, anti-inflammatory, and other biological activities. This indicates the potential for compounds with complex heterocyclic systems to impact various biological targets and pathways (Pluta et al., 2011).
Antifungal and Immunomodulating Activities : The review on 1,4-benzothiazine azole derivatives, including their antifungal and immunomodulating activities, showcases the therapeutic potential of heterocyclic compounds in treating fungal infections and modulating the immune response. Such insights might guide the exploration of the compound "3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide" in similar contexts (Schiaffella & Vecchiarelli, 2001).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S3/c1-3-12-27-19-22-21-18(28-19)20-17(24)15-9-8-14(2)16(13-15)29(25,26)23-10-6-4-5-7-11-23/h3,8-9,13H,1,4-7,10-12H2,2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPRXKAUUAMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

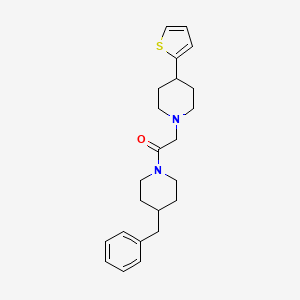
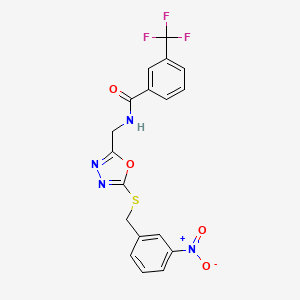

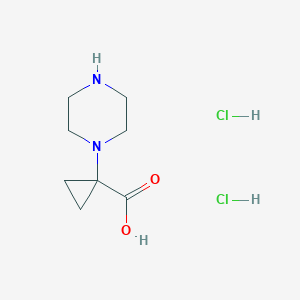

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)
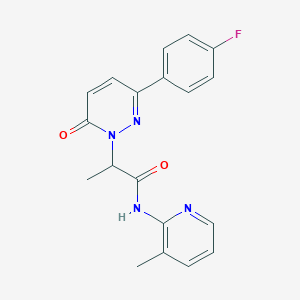
![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)
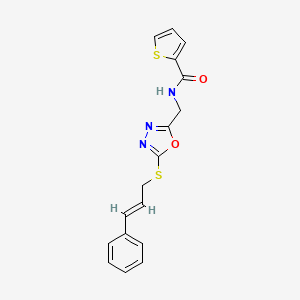
![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)